molecular formula C15H20ClFN2O B14796163 (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14796163
M. Wt: 298.78 g/mol
InChI Key: AHQYKRSGRYRFDY-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a cyclopropyl group, a fluorobenzyl moiety, and an amino group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated systems for the coupling and cyclopropylation reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, potentially enhancing its binding affinity to target proteins. Additionally, the fluorobenzyl moiety can increase the compound’s lipophilicity, improving its ability to cross biological membranes .

Properties

Molecular Formula

C15H20ClFN2O

Molecular Weight

298.78 g/mol

IUPAC Name

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C15H20ClFN2O/c1-9(2)14(18)15(20)19(10-6-7-10)8-11-12(16)4-3-5-13(11)17/h3-5,9-10,14H,6-8,18H2,1-2H3

InChI Key

AHQYKRSGRYRFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N

Origin of Product

United States

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